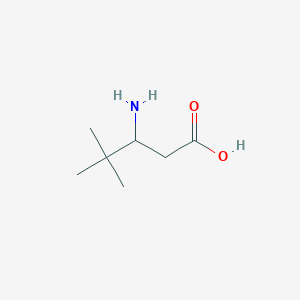

3-Amino-4,4-dimethylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMSUZKTGRXZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369990 | |

| Record name | 3-amino-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-43-5 | |

| Record name | 3-Amino-4,4-dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204191-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic β-amino acid characterized by a sterically demanding tert-butyl group adjacent to the amino functionality. This structural motif is of significant interest in medicinal chemistry and drug development. The incorporation of this constrained amino acid into peptide backbones can induce specific conformations and enhance metabolic stability, making it a valuable building block for the design of peptidomimetics and other pharmacologically active agents. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on established methodologies for the preparation of β-amino acids. The key challenge lies in the stereoselective introduction of the amino group at the C3 position. The most common and effective approaches include:

-

Reductive Amination of a β-Keto Ester: This is a widely used and versatile method. It involves the reaction of a suitable β-keto ester with an amine source, followed by reduction of the resulting imine or enamine intermediate.

-

Conjugate Addition to an α,β-Unsaturated Ester: This approach involves the 1,4-addition of a nitrogen nucleophile to an appropriate α,β-unsaturated ester.

-

Asymmetric Synthesis: For the preparation of enantiomerically pure this compound, asymmetric methods employing chiral auxiliaries or catalysts are employed.

This guide will focus on a common and illustrative method: the synthesis via reductive amination of a β-keto ester precursor.

Synthesis via Reductive Amination

A prevalent and scalable route to this compound involves the reductive amination of a β-keto ester, which can be synthesized from commercially available starting materials. A common precursor is ethyl 4,4-dimethyl-3-oxopentanoate.

Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

This protocol describes a typical procedure for the synthesis of the β-keto ester precursor.

Materials:

-

Pinacolone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (1.2 equivalents).

-

Anhydrous diethyl ether is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of pinacolone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to 0 °C, and the excess sodium hydride is quenched by the slow, dropwise addition of ethanol, followed by water.

-

The mixture is acidified to pH 2-3 with 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude ethyl 4,4-dimethyl-3-oxopentanoate, which can be purified by vacuum distillation.

Experimental Protocol: Reductive Amination to form this compound

This protocol details the conversion of the β-keto ester to the final product.

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether

Procedure:

-

To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent) in methanol, ammonium acetate (5-10 equivalents) is added.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or imine intermediate.

-

Sodium cyanoborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material and byproducts.

-

The aqueous layer is then heated to reflux for 4-6 hours to hydrolyze the ester group.

-

The solution is cooled to room temperature and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a sodium hydroxide solution.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the reductive amination pathway. Yields can vary based on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. β-Keto Ester Synthesis | Pinacolone, Diethyl carbonate, Sodium hydride | Ethyl 4,4-dimethyl-3-oxopentanoate | 65-80 | >95 (GC) |

| 2. Reductive Amination & Hydrolysis | Ethyl 4,4-dimethyl-3-oxopentanoate, Ammonium acetate, NaBH₃CN | This compound | 50-70 | >98 (HPLC) |

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways and logical flow of the synthesis.

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-4,4-dimethylpentanoic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of a standard analytical workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [2] |

| Melting Point | 223°C to 225°C (for hydrate) | [3] |

| Boiling Point | Data not available | [4] |

| Solubility | Soluble in water and methanol. | [3] |

| logP (calculated) | -1.7 | [2] |

| pKa | Data not available | |

| Appearance | White solid | [3] |

| CAS Number | 204191-43-5 | [1][2] |

Experimental Protocols

A standard method for the analysis and quantification of amino acids, such as this compound, is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

General Protocol for Amino Acid Analysis by HPLC

This protocol outlines a general procedure for the quantification of amino acids using HPLC with pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC) for secondary amines.

1. Sample Preparation:

-

If the sample is a protein or peptide, it must first be hydrolyzed to its constituent amino acids. This is typically achieved by acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).

-

The hydrolyzed sample is dried to remove the acid.

-

The dried residue is reconstituted in a suitable buffer, such as 0.1 N HCl.

2. Preparation of Standards:

-

Prepare stock solutions of amino acid standards in 0.1 N HCl.

-

Create a series of calibration standards by diluting the stock solutions to known concentrations.

3. Derivatization:

-

In an autosampler vial, mix the sample or standard with a borate buffer to raise the pH.

-

Add the OPA reagent to derivatize primary amino acids.

-

Subsequently, add the FMOC reagent to derivatize secondary amino acids.

-

Allow the reaction to proceed for a defined period before injection.[6]

4. HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of two mobile phases is commonly employed.

-

Mobile Phase A: An aqueous buffer (e.g., sodium acetate) at a specific pH.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

-

Gradient: The gradient is programmed to start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized amino acids.

-

Detection: A fluorescence detector is used. The excitation and emission wavelengths are set appropriately for the OPA and FMOC derivatives.

-

Quantification: The concentration of each amino acid in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC with pre-column derivatization.

Caption: General workflow for HPLC analysis of amino acids.

Biological Activity and Signaling Pathways

Currently, there is limited information in the public domain regarding the specific biological activity or signaling pathway engagement of this compound itself. However, derivatives of this molecule have been investigated as allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1).[5][7][8] SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways implicated in cancer and inflammation, such as the STAT3, ERK, and Akt pathways.[7][9] The activation of SHP1 by small molecules is a therapeutic strategy being explored for various diseases. Further research is required to determine if this compound possesses similar biological activities. The amino group in its structure makes it a potential candidate for biochemical reactions and as a building block in peptide synthesis.[10]

References

- 1. 3-Amino-4,4-dimethyl-pentanoic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrate, 98%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS 204191-43-5: this compound [cymitquimica.com]

An In-depth Technical Guide to 3-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4,4-dimethylpentanoic acid, a synthetic β-amino acid of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, and physicochemical properties. A plausible synthetic approach is outlined, based on established methodologies for β-amino acid synthesis. Furthermore, this guide explores the significant role of this compound derivatives as modulators of the protein tyrosine phosphatase SHP1, a critical regulator of various cellular signaling pathways implicated in cancer and autoimmune diseases.

Chemical Identity and Structure

This compound is a non-proteinogenic amino acid characterized by a tert-butyl group at the 4-position, which imparts significant steric bulk and lipophilicity.

CAS Number: 204191-43-5[1]

Molecular Formula: C₇H₁₅NO₂[2][3]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >97% | [3] |

| Form | Solid | [2] |

Synthesis and Characterization

Plausible Experimental Protocol: Asymmetric Mannich-type Reaction

This protocol is a generalized procedure and may require optimization for this specific target molecule.

Step 1: Formation of the Chiral N-Sulfinyl Imine A chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, is condensed with pivalaldehyde (2,2-dimethylpropanal) in the presence of a dehydrating agent like titanium(IV) ethoxide or copper(II) sulfate to yield the corresponding chiral N-tert-butanesulfinyl imine.

Step 2: Asymmetric Mannich-type Addition The chiral imine is then reacted with a suitable ketene silyl acetal, for example, the silyl enol ether of methyl acetate, in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) at low temperatures (e.g., -78 °C). The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group.

Step 3: Hydrolysis of the Sulfinamide and Ester The resulting β-amino ester is then subjected to acidic hydrolysis to cleave the chiral auxiliary and the methyl ester, yielding the target this compound.

Purification: The final product can be purified by crystallization or column chromatography.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the following analytical techniques are standard for its characterization. Commercial suppliers of this compound confirm its identity and purity using such methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons, the methine proton at the chiral center, the methylene protons adjacent to the carbonyl group, and the amine protons. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the chiral methine carbon, the methylene carbon, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the alkyl groups, C=O stretching of the carboxylic acid, and O-H stretching of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Applications in Drug Discovery: Modulation of SHP1 Signaling

Derivatives of this compound have emerged as significant molecules in the field of drug discovery, particularly as allosteric activators of Src homology region 2 domain-containing phosphatase 1 (SHP1).[5][6] SHP1 is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in various signaling pathways, particularly in hematopoietic cells.[7] Its dysregulation is implicated in several cancers and autoimmune diseases.[8][9][10]

SHP1 Signaling Pathway

SHP1 is a key regulator of signaling cascades initiated by growth factors and cytokines.[8] It can dephosphorylate and thereby inactivate key signaling proteins such as Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), as well as components of the PI3K/Akt and MAPK pathways.[9][11] By doing so, SHP1 acts as a tumor suppressor in many contexts.[7][8]

Caption: SHP1 negatively regulates pro-proliferative and survival signaling pathways.

Mechanism of Action of this compound Derivatives

Studies have shown that certain derivatives of this compound can act as allosteric activators of SHP1.[5][6] This activation is proposed to occur through binding to a pocket that stabilizes the active conformation of the enzyme, thereby enhancing its phosphatase activity.[5] This leads to increased dephosphorylation of SHP1's downstream targets, resulting in the suppression of oncogenic signaling and induction of apoptosis in cancer cells.[5]

Experimental Workflow: Screening for SHP1 Activators

The discovery of this compound derivatives as SHP1 activators likely involved a systematic screening process. A generalized workflow for such a screening campaign is depicted below.

Caption: A typical workflow for identifying and optimizing SHP1 activators.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its derivatives have shown significant promise as modulators of the SHP1 signaling pathway, highlighting their potential for the development of novel therapeutics for cancer and other diseases characterized by aberrant tyrosine kinase signaling. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this chemical scaffold.

References

- 1. This compound | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Amino-4,4-dimethyl-pentanoic acid | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The function of the protein tyrosine phosphatase SHP-1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shp1 in Solid Cancers and Their Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Implication of protein tyrosine phosphatase SHP-1 in cancer-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Amino-4,4-dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4,4-dimethylpentanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies based on its chemical structure. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Multiplet | 1H | H-3 (CH-N) |

| ~2.3 - 2.5 | Multiplet | 2H | H-2 (CH₂-COO) |

| ~1.0 | Singlet | 9H | H-5, H-6, H-7 (3 x CH₃) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 - 180 | C-1 (C=O) |

| ~55 - 60 | C-3 (CH-N) |

| ~40 - 45 | C-2 (CH₂) |

| ~30 - 35 | C-4 (C(CH₃)₃) |

| ~25 - 30 | C-5, C-6, C-7 (3 x CH₃) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3000 (broad) | N-H | Stretching (Amine) |

| 3000 - 2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| 2960 - 2850 | C-H | Stretching (Alkyl) |

| ~1710 | C=O | Stretching (Carboxylic Acid) |

| ~1640 | N-H | Bending (Amine) |

| ~1470 | C-H | Bending (Alkyl) |

| ~1370 | C-H | Bending (t-butyl group) |

| ~1300 - 1200 | C-O | Stretching (Carboxylic Acid) |

| ~950 - 910 | O-H | Bending (Carboxylic Acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound (Molecular Weight: 145.20 g/mol )

| m/z | Proposed Fragment |

| 146 | [M+H]⁺ (Protonated Molecule) |

| 129 | [M-NH₃]⁺ |

| 100 | [M-COOH]⁺ |

| 88 | [M-C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and analyze the chemical shifts and multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition and relaxation times may be necessary due to the low natural abundance of ¹³C.

-

Process the FID and reference the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Spatula

Procedure (using ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Solvent (e.g., methanol, acetonitrile/water mixture)

-

Syringe pump or liquid chromatography system

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Spectrum Acquisition: Acquire the mass spectrum, looking for the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS) for Fragmentation (Optional):

-

Select the [M+H]⁺ ion in the first mass analyzer.

-

Induce fragmentation in a collision cell.

-

Analyze the resulting fragment ions in the second mass analyzer to obtain a product ion spectrum.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Dawn of a New Class: An In-depth Technical Guide to the Discovery and History of β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of biochemistry, the discovery of amino acids marked a pivotal moment, unraveling the fundamental building blocks of proteins and life itself. While the scientific community's focus has predominantly been on the 20 proteinogenic α-amino acids, a parallel and equally fascinating history has unfolded around their structural isomers: the β-amino acids. This technical guide provides a comprehensive exploration of the discovery and historical development of β-amino acids, from their initial identification to the evolution of synthetic methodologies that have cemented their importance in modern drug discovery and materials science. We delve into the seminal experiments, present key quantitative data, and illustrate the logical progression of this scientific journey.

The Initial Spark: The Discovery of β-Alanine

The story of β-amino acids begins in the early 20th century with the discovery of β-alanine, the simplest and most common naturally occurring β-amino acid. It was first identified as a constituent of the dipeptide carnosine, which was isolated from meat extract.[1] Unlike its α-isomer, α-alanine, β-alanine features an amino group attached to the β-carbon (the second carbon from the carboxyl group), a seemingly small structural shift that imparts profound differences in chemical and biological properties.

Early Isolation and Characterization

The initial isolation of β-alanine from carnosine involved the hydrolysis of the dipeptide, followed by separation and purification of the resulting amino acids. Early characterization methods relied on classical chemical techniques, including elemental analysis and the formation of derivatives with distinct melting points.

The Expanding Family: Discovery of Other Natural β-Amino Acids

Following the discovery of β-alanine, researchers began to uncover other naturally occurring β-amino acids, expanding this new class of biomolecules.

-

β-Aminoisobutyric Acid (BAIBA): This β-amino acid was identified as a metabolite of the pyrimidine base thymine and the branched-chain amino acid valine. Its discovery highlighted the role of β-amino acids in metabolic pathways beyond peptide components.

-

β-Leucine and β-Phenylalanine: While their α-counterparts are proteinogenic, β-leucine and β-phenylalanine have also been identified in nature, often as components of non-ribosomally synthesized peptides with potent biological activities. The biosynthesis of β-leucine, for instance, can occur through the action of leucine 2,3-aminomutase on α-leucine.

The Chemist's Challenge: The Dawn of β-Amino Acid Synthesis

The limited availability of β-amino acids from natural sources spurred the development of synthetic routes to access these intriguing molecules. The ability to chemically synthesize β-amino acids not only provided a means to study their properties in greater detail but also opened the door to creating novel analogs with tailored functionalities.

Key Early Synthetic Methodologies

Several classical organic reactions were adapted and developed for the synthesis of β-amino acids, each with its own advantages and limitations.

1. The Arndt-Eistert Synthesis: This homologation reaction provided a powerful tool for converting readily available α-amino acids into their β-amino acid counterparts. The process involves the conversion of an α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated β-amino acid or its ester.

2. The Reformatsky Reaction: This reaction involves the treatment of an α-halo ester with zinc dust to form a zinc enolate, which then reacts with an imine to produce a β-amino ester. The use of imines as electrophiles was a key adaptation of the classical Reformatsky reaction for the synthesis of β-amino acids.

3. The Rodionov Reaction: This condensation reaction involves the reaction of an aldehyde with malonic acid and ammonia (or an amine) to produce a β-amino acid. This one-pot reaction provided a straightforward method for the synthesis of a variety of β-amino acids.

Quantitative Data from Early Syntheses

The following table summarizes representative yields from early synthetic approaches to β-amino acids. It is important to note that yields in early organic synthesis were often modest by modern standards, and the purity of the products was not always rigorously established.

| β-Amino Acid | Synthetic Method | Starting Materials | Reported Yield (%) | Reference (Illustrative) |

| β-Phenylalanine | Rodionov Reaction | Benzaldehyde, Malonic Acid, Ammonia | 45-55 | Early 20th Century Organic Chemistry Texts |

| β-Alanine | From Acrylonitrile | Acrylonitrile, Ammonia, Water | 60-70 | Industrial Chemistry Reports (mid-20th Century) |

| Homologated β-amino acid | Arndt-Eistert Synthesis | N-protected α-amino acid | 50-60 | Early reports on the Arndt-Eistert reaction |

Experimental Protocols from Seminal Syntheses

To provide a deeper understanding of the early synthetic work, detailed experimental protocols for two key reactions are provided below. These protocols are based on typical procedures described in the historical literature and are intended for informational purposes.

Protocol 1: Synthesis of β-Phenylalanine via the Rodionov Reaction

Objective: To synthesize 3-amino-3-phenylpropanoic acid (β-phenylalanine) from benzaldehyde, malonic acid, and ammonia.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Aqueous ammonia (28%)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve malonic acid in ethanol.

-

To this solution, add benzaldehyde followed by the dropwise addition of concentrated aqueous ammonia with stirring.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

After cooling, the precipitate of the ammonium salt of the β-amino acid is collected by filtration.

-

The crude product is then dissolved in hot water and acidified with hydrochloric acid to precipitate the free β-amino acid.

-

The β-phenylalanine is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of a β-Amino Acid via the Arndt-Eistert Homologation

Objective: To synthesize a generic N-protected β-amino acid from its corresponding N-protected α-amino acid.

Materials:

-

N-protected α-amino acid (e.g., N-Cbz-glycine)

-

Thionyl chloride (SOCl₂)

-

Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

-

Silver oxide (Ag₂O)

-

Dioxane

-

Water

Procedure:

-

Acid Chloride Formation: The N-protected α-amino acid is gently refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent like diethyl ether and cooled in an ice bath. A freshly prepared ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is allowed to stand at room temperature for several hours.

-

Wolff Rearrangement: The solvent is carefully removed, and the resulting diazoketone is dissolved in dioxane. A suspension of silver oxide in water is added, and the mixture is heated gently. The progress of the reaction is monitored by the evolution of nitrogen gas.

-

Isolation: After the reaction is complete, the mixture is filtered to remove the silver catalyst. The filtrate is then concentrated, and the β-amino acid is isolated and purified, often by recrystallization.

The Biological Significance of β-Amino Acids: Signaling Pathways

Beyond their role as building blocks for non-ribosomal peptides, β-amino acids have been found to participate in crucial biological signaling pathways. β-Alanine, in particular, has been identified as a neurotransmitter and a key component in the synthesis of carnosine, a dipeptide with important physiological functions.

β-Alanine and Neurotransmission

β-Alanine can act as an agonist at certain inhibitory neurotransmitter receptors, notably glycine receptors and, to a lesser extent, GABA receptors. This interaction can modulate neuronal excitability.

The Carnosine Synthesis Pathway

β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is found in high concentrations in muscle and brain tissue and functions as a pH buffer, antioxidant, and metal ion chelator.

Logical Progression of β-Amino Acid Research

The history of β-amino acid research can be viewed as a logical progression from discovery to synthesis and finally to biological application.

Conclusion

The journey of β-amino acids, from their initial discovery as curious natural products to their current status as indispensable tools in medicinal chemistry and beyond, is a testament to the relentless pursuit of scientific inquiry. This guide has provided a technical overview of this rich history, highlighting the key discoveries, the evolution of synthetic strategies, and the elucidation of their biological roles. For researchers, scientists, and drug development professionals, a deep understanding of this history provides a valuable context for the ongoing exploration and application of this versatile and powerful class of molecules. The foundation laid by the pioneers in this field continues to support the development of novel therapeutics and advanced materials, ensuring that the story of β-amino acids is far from over.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Biological Significance of Unnatural Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Unnatural beta-amino acids are rapidly emerging as powerful tools in drug discovery and peptide engineering. Their unique structural properties, which differ from their alpha-amino acid counterparts, offer a compelling avenue to overcome the limitations of traditional peptide-based therapeutics. This in-depth technical guide explores the core biological significance of unnatural beta-amino acids, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this exciting field.

Enhanced Proteolytic Stability: A Cornerstone of Beta-Amino Acid Utility

One of the most significant advantages of incorporating unnatural beta-amino acids into peptide backbones is the remarkable increase in resistance to proteolytic degradation.[1][2] Standard proteases, which readily cleave peptide bonds between alpha-amino acids, often exhibit significantly reduced or no activity towards peptides containing beta-amino acid residues. This enhanced stability translates to longer in vivo half-lives, a critical factor for the development of effective peptide-based drugs.[3]

Experimental Protocol: Proteolytic Stability Assay

A common method to assess the proteolytic stability of beta-amino acid-containing peptides is through incubation with relevant proteases followed by analysis of peptide integrity over time.

Materials:

-

Beta-amino acid-containing peptide and a corresponding alpha-amino acid control peptide.

-

Proteases of interest (e.g., trypsin, chymotrypsin, pronase).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Trifluoroacetic acid (TFA).

-

Acetonitrile (ACN).

-

High-performance liquid chromatography (HPLC) system with a C18 column.

Procedure:

-

Peptide Preparation: Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.

-

Protease Digestion: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t½) of the peptide in the presence of the protease.

Conformational Control and Secondary Structure Mimicry

The additional carbon atom in the backbone of beta-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices (10/12-helix, 14-helix), turns, and sheets.[4][5] This ability to adopt well-defined conformations, even in short sequences, is crucial for mimicking the bioactive structures of natural peptides and proteins, thereby enabling the rational design of potent agonists and antagonists.[5]

Antimicrobial Peptidomimetics: A Promising Strategy Against Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Ultrashort cationic beta-peptides have emerged as a promising class of therapeutics with broad-spectrum activity against multidrug-resistant bacteria.[6] Their mechanism of action often involves the disruption of bacterial cell membranes.

Quantitative Data: Antimicrobial Activity of Beta-Peptides

| Peptide/Compound | Target Organism | MIC (µg/mL) | Reference |

| (beta-peptide) | E. coli | 4 | [1] |

| (beta-peptide) | S. aureus | 8 | [1] |

| (beta-peptide) | P. aeruginosa | 16 | [1] |

| Mastoparan X | S. aureus USA300 | 32 | [7] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][9]

Materials:

-

Test antimicrobial peptide.

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well polypropylene microtiter plates.

-

Spectrophotometer.

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Peptide Dilution Series:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition: Targeting Key Pathological Pathways

The ability of beta-peptides to adopt stable secondary structures makes them excellent scaffolds for designing potent and selective enzyme inhibitors. They can mimic the conformation of natural substrates or inhibitors, leading to high-affinity binding to the active site of target enzymes.

Inhibition of p53-hDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2), is a critical target in cancer therapy. Beta-peptides have been successfully designed to mimic the alpha-helical region of p53 that binds to hDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.[10][11]

| Inhibitor | IC50 (µM) | Reference |

| Nutlin-3a | 0.42 | [12] |

| Compound S02 (beta-hairpin mimetic) | 0.42 | [12] |

| cyclo-(L-Pro-Phe-Glu-6ClTrp-Leu-Asp-Trp-Glu-Phe-D-Pro) | 0.140 | [10] |

IC50: Half-maximal inhibitory concentration

Experimental Protocol: Competitive ELISA for p53-hDM2 Inhibition

This assay measures the ability of a test compound to inhibit the binding of p53 to hDM2.[13][14]

Materials:

-

Recombinant human hDM2 protein.

-

Biotinylated p53-derived peptide (e.g., residues 15-29).

-

Streptavidin-coated 96-well plates.

-

Test inhibitor compound.

-

Anti-hDM2 antibody conjugated to an enzyme (e.g., HRP).

-

Substrate for the enzyme (e.g., TMB for HRP).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., PBS with 1% BSA).

Procedure:

-

Plate Coating: Coat the streptavidin-coated plate with biotinylated p53 peptide. Incubate and wash.

-

Blocking: Block the remaining protein-binding sites with blocking buffer. Incubate and wash.

-

Competition: Add a fixed concentration of hDM2 protein and varying concentrations of the test inhibitor to the wells. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound proteins and inhibitor.

-

Detection: Add the enzyme-conjugated anti-hDM2 antibody. Incubate and wash.

-

Substrate Addition: Add the enzyme substrate and incubate until color develops.

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from a dose-response curve.

Inhibition of Gamma-Secretase

Gamma-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta peptides. Helical beta-peptides have been shown to be potent inhibitors of gamma-secretase.[15]

| Inhibitor | IC50 (nM) | Reference |

| DAPT (GSI-IX) | 115 (for total Aβ) | [16] |

| Compound E | 0.24 (for Aβ40) | [16] |

| Avagacestat (BMS-708163) | 0.30 (for Aβ40) | [16] |

| Semagacestat | 12.1 (for Aβ40) | [16] |

Experimental Protocol: In Vitro Gamma-Secretase Activity Assay

This assay measures the activity of gamma-secretase by detecting the cleavage of a fluorescently labeled substrate.[17]

Materials:

-

Purified gamma-secretase enzyme preparation (e.g., from cell membranes).

-

Fluorogenic gamma-secretase substrate (e.g., a peptide sequence from APP flanked by a fluorophore and a quencher).

-

Test inhibitor compound.

-

Assay buffer (e.g., HEPES buffer with detergents).

-

96-well black microtiter plates.

-

Fluorimeter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, gamma-secretase enzyme, and varying concentrations of the test inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Fluorescence Measurement: Measure the increase in fluorescence over time. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow: Synthesis and Purification of Beta-Peptides

The synthesis of beta-amino acid-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).[2][18]

Conclusion and Future Perspectives

Unnatural beta-amino acids represent a versatile and powerful platform for the design of novel therapeutics. Their inherent resistance to proteolysis, coupled with the ability to form well-defined secondary structures, allows for the creation of potent and selective modulators of biological processes. The examples provided in this guide, from antimicrobial agents to enzyme inhibitors, highlight the broad therapeutic potential of this class of molecules. As our understanding of the structural and biological properties of beta-peptides continues to grow, we can anticipate the development of even more sophisticated and effective beta-amino acid-based drugs to address a wide range of diseases. Future research will likely focus on improving cell permeability, exploring new therapeutic targets, and developing more efficient and scalable synthetic methodologies.

References

- 1. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. technoprocur.cz [technoprocur.cz]

- 3. renenyffenegger.ch [renenyffenegger.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gamma-secretase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. protocols.io [protocols.io]

- 10. sas.rochester.edu [sas.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. malariaresearch.eu [malariaresearch.eu]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biotage.com [biotage.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4,4-dimethylpentanoic acid, a synthetic β-amino acid of interest in medicinal chemistry. The document covers its nomenclature, including various synonyms and related chemical identifiers. A detailed examination of its structural analogs and derivatives is presented, with a focus on their synthesis and biological activities. The guide highlights the role of this compound derivatives as allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a critical negative regulator in multiple signaling pathways implicated in cancer and autoimmune diseases. Detailed experimental protocols for the synthesis of these derivatives and their biological evaluation are provided, alongside a summary of key quantitative data. Visual representations of the SHP1 signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's mechanism of action and its potential therapeutic applications.

Introduction

This compound, a non-proteinogenic β-amino acid, has garnered attention in the field of drug discovery due to its unique structural features, particularly the bulky tert-butyl group. This moiety can impart favorable pharmacokinetic properties to parent molecules, such as increased metabolic stability and enhanced cell permeability. Recent research has identified derivatives of this compound as potent and selective allosteric activators of SHP1, a protein tyrosine phosphatase that plays a crucial role in regulating cellular signaling. This guide aims to consolidate the current knowledge on this compound, its related compounds, and their biological significance, with a particular focus on their interaction with the SHP1 signaling pathway.

Nomenclature and Chemical Properties

Synonyms and Identifiers

This compound is known by several alternative names. The racemic form is commonly referred to as dl-3-t-butyl-beta-alanine or (R,S)-3-t-Butyl-β-alanine[1][2]. It is crucial to distinguish between the racemic mixture and its individual enantiomers in experimental contexts.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 204191-43-5 (racemic) | [1][3] |

| 367278-49-7 ((R)-enantiomer) | [4][5] | |

| Molecular Formula | C7H15NO2 | [1][3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Synonyms | dl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-β-alanine, Pentanoic acid, 3-amino-4,4-dimethyl- | [1][2] |

Related Compounds

Several compounds are structurally related to this compound. These include its enantiomeric forms, precursors, and derivatives where the core structure is modified to enhance biological activity.

| Compound | Structure | Description |

| (R)-3-Amino-4,4-dimethylpentanoic acid | Chiral enantiomer | The (R)-enantiomer is often used as a chiral building block in asymmetric synthesis. |

| (S)-3-Amino-4,4-dimethylpentanoic acid | Chiral enantiomer | The (S)-enantiomer. |

| L-tert-Leucine | α-amino acid analog | An alpha-amino acid with a similar tert-butyl group, it is a crucial chiral intermediate for pharmaceuticals.[3] |

| 3-Amino-4,4-dimethyl lithocholic acid derivatives | Steroidal conjugates | A class of compounds where the this compound moiety is attached to a lithocholic acid scaffold. These have been identified as SHP1 activators.[2][6] |

Synthesis and Experimental Protocols

While a direct, one-pot synthesis for this compound is not extensively detailed in the reviewed literature, its incorporation into more complex molecules, such as the lithocholic acid derivatives, provides a clear multi-step synthetic pathway. The following protocols are adapted from the work of Chen et al. (2023) on the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives[2][6].

General Workflow for the Synthesis of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives

The synthesis involves the modification of a lithocholic acid starting material to introduce the 3-amino-4,4-dimethyl moiety.

Caption: Synthetic workflow for 3-amino-4,4-dimethyl lithocholic acid derivatives.

Detailed Experimental Protocol: Reductive Amination for Introduction of the Amino Group

This protocol describes the key step of introducing the amino group at the C-3 position of the modified lithocholic acid intermediate[2][6].

Materials:

-

C-3 carbonyl lithocholic acid intermediate

-

Ammonium acetate (NH4OAc)

-

Sodium cyanoborohydride (NaBH3CN)

-

Ammonia solution (NH3·H2O)

-

Ethanol (EtOH)

Procedure:

-

To a solution of the C-3 carbonyl intermediate in ethanol, add ammonium acetate, sodium cyanoborohydride, and aqueous ammonia.

-

Reflux the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4,4-dimethyl lithocholic acid intermediate.

Biological Activity and Mechanism of Action

Allosteric Activation of SHP1

Derivatives of this compound have been identified as novel, selective, and cellularly active allosteric activators of SHP1[2][6]. SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways. By dephosphorylating key signaling proteins, SHP1 can attenuate cellular responses. In many cancers, the expression or activity of SHP1 is suppressed, leading to hyperactivation of oncogenic signaling pathways[6].

The allosteric activation mechanism proposed involves the binding of the 3-amino-4,4-dimethyl lithocholic acid derivatives to a central allosteric pocket in SHP1, which stabilizes the active conformation of the enzyme[2][6]. This leads to an increase in its phosphatase activity.

SHP1 Signaling Pathway

SHP1 activation by 3-amino-4,4-dimethyl lithocholic acid derivatives leads to the dephosphorylation of several downstream targets, including STAT3, ERK, and Akt, thereby inhibiting cancer cell proliferation and survival[6].

Caption: Allosteric activation of SHP1 and its downstream signaling.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of various 3-amino-4,4-dimethyl lithocholic acid derivatives as reported by Chen et al. (2023)[2][6].

Table 1: SHP1-Activating Effects of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives

| Compound | EC50 (μM) for SHP1 Activation | Maximum Activation (-fold) |

| 5aa | 3.65 ± 0.21 | 6.21 |

| 5ab | 10.23 ± 0.87 | 5.89 |

| 5ac | 5.12 ± 0.33 | 6.03 |

| 5az | 1.54 ± 0.12 | 8.79 |

| 5ba | 2.10 ± 0.15 | 7.63 |

Table 2: Anti-Tumor Effects of Lead Compounds 5az and 5ba

| Cell Line | Cancer Type | IC50 (μM) of 5az | IC50 (μM) of 5ba |

| K562 | Leukemia | 2.15 ± 0.18 | 1.65 ± 0.11 |

| A549 | Lung Cancer | 5.51 ± 0.42 | 4.87 ± 0.35 |

| MV4-11 | Leukemia | 1.89 ± 0.14 | 2.03 ± 0.16 |

Structure-Activity Relationships (SAR)

The study by Chen et al. (2023) provides valuable insights into the structure-activity relationships of 3-amino-4,4-dimethyl lithocholic acid derivatives[2][6].

-

C-3 Position: A primary amino group at the C-3 position of the lithocholic acid scaffold appears to be crucial for potent SHP1 activation. N-alkylation of this amino group generally leads to a decrease in activity.

-

C-24 Position: Modifications at the C-24 position of the lithocholic acid side chain significantly influence activity. The introduction of bulky aromatic groups can enhance the potency of the compounds.

-

Stereochemistry: The stereochemistry at the C-3 position and other chiral centers of the steroid nucleus likely plays a role in the binding affinity to the allosteric site of SHP1, although this has not been systematically explored in the available literature.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their ability to allosterically activate SHP1 provides a unique mechanism to counteract the hyperactive signaling pathways that drive cancer cell proliferation and survival. The detailed synthetic protocols and quantitative biological data presented in this guide offer a solid foundation for further research in this area.

Future studies should focus on:

-

Developing more efficient and direct synthetic routes to this compound and its enantiomers.

-

Conducting more extensive SAR studies to optimize the potency and selectivity of SHP1 activators.

-

Investigating the in vivo efficacy and pharmacokinetic profiles of lead compounds in preclinical animal models.

-

Exploring the potential of these compounds in other therapeutic areas where SHP1 dysregulation is implicated, such as autoimmune and inflammatory diseases.

By continuing to explore the chemistry and biology of this compound and its analogs, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.

References

- 1. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity [frontiersin.org]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for 3-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 3-Amino-4,4-dimethylpentanoic acid, a crucial building block in medicinal chemistry and drug development. The guide details product specifications from various suppliers, outlines a key experimental protocol for assessing its biological activity, and visualizes a relevant signaling pathway and experimental workflow.

Commercial Availability

This compound is available from a range of chemical suppliers in various forms, including as a hydrate or hydrochloride salt, and with different purities and quantities. Below is a comparative summary of offerings from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLDpharm | (R)-3-Amino-4,4-Dimethylpentanoic acid | 367278-49-7 | 97% | 100 mg, 250 mg, 1 g, 5 g[1][2] |

| CymitQuimica | 3-Amino-4,4-dimethyl-pentanoic acid | 204191-43-5 | 97% | 500 mg, 1 g, 5 g[3] |

| Thermo Scientific | This compound hydrate | 336185-29-6 | 98% | 500 mg[4] |

| Key Organics | (+/-)-cis -3-Amino-4,4-dimethylpentanoic acid hydrochloride | 1335041-90-1 | N/A | Inquire |

| Laibo Chem | 3-N-BOC-AMINO-4,4-DIMETHYL PENTANOIC ACID | N/A | N/A | 1 g[5] |

| Sigma-Aldrich | This compound AldrichCPR | MFCD01863279 | N/A | Discontinued[6] |

Synthesis of this compound Derivatives

Experimental Protocol: SHP1 Phosphatase Activity Assay

Given the role of this compound derivatives as potential activators of the protein tyrosine phosphatase SHP1, a common and robust method to assess this activity is the p-nitrophenyl phosphate (pNPP) assay. This colorimetric assay is based on the hydrolysis of pNPP by the phosphatase to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

-

Recombinant human SHP1 enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.5), 25 mM NaCl, 0.2 mM EDTA, 3 mM DTT

-

pNPP substrate solution: 10 mM p-nitrophenyl phosphate in Assay Buffer

-

Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution: 2.5 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Dilute the recombinant SHP1 enzyme to the desired concentration in ice-cold Assay Buffer.

-

Compound Addition: To the wells of a 96-well plate, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of the solvent used to dissolve the compound.

-

Enzyme Addition: Add 80 µL of the diluted SHP1 enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the pNPP substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of SHP1 activation by comparing the absorbance of the wells with the test compound to the control wells.

Signaling Pathway and Experimental Workflow

SHP1 Signaling Pathway

SHP1 is a non-receptor protein tyrosine phosphatase that plays a critical role in negatively regulating various signaling pathways, particularly in hematopoietic cells. It is involved in the dephosphorylation of key signaling molecules, thereby attenuating cellular responses. One of the well-established pathways regulated by SHP1 is the JAK/STAT pathway. Upon cytokine receptor activation, Janus kinases (JAKs) are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. SHP1 can be recruited to the activated receptor complex and dephosphorylate both JAKs and STATs, thus terminating the signaling cascade. The activation of SHP1 itself is a regulated process, often involving its recruitment to phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on inhibitory co-receptors.

Caption: SHP1 signaling pathway illustrating its role in the negative regulation of the JAK/STAT pathway and the potential point of intervention for this compound derivatives as allosteric activators.

Experimental Workflow for Screening SHP1 Activators

The process of identifying and characterizing activators of SHP1, such as derivatives of this compound, typically follows a structured workflow. This begins with a primary screen to identify potential hits, followed by secondary assays to confirm activity and determine potency, and finally, cell-based assays to assess efficacy in a more biologically relevant context.

Caption: A typical experimental workflow for the screening and identification of SHP1 activators, starting from a compound library and progressing through various assays to identify lead compounds.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 12561357 | (R)-3-Amino-4,4-Dimethylpentanoic acid [thgeyer.com]

- 3. 3-Amino-4,4-dimethyl-pentanoic acid | CymitQuimica [cymitquimica.com]

- 4. This compound hydrate, 98%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-N-BOC-AMINO-4,4-DIMETHYL PENTANOIC ACID , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Terrain of a Novel Amino Acid: A Technical Guide to the Safe Handling and Application of 3-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and core chemical properties of 3-Amino-4,4-dimethylpentanoic acid. Designed for professionals in research and drug development, this document synthesizes available data to ensure safe and effective utilization of this compound in a laboratory setting. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key handling procedures.

Compound Identification and Properties

This compound is an amino acid derivative with potential applications in biochemical research and as a building block in peptide synthesis or coordination chemistry.[1] Its unique structure, featuring a pentanoic acid backbone with two methyl groups at the fourth carbon, contributes to its specific chemical properties.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 204191-43-5[2] |

| Molecular Formula | C₇H₁₅NO₂[2] |

| InChI Key | MIMSUZKTGRXZNZ-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(C)C(CC(=O)O)N[2] |

| Synonyms | dl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-beta-alanine[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 145.20 g/mol [2] |

| Form | Solid |

| WGK (Water Hazard Class) | 3 |

| Storage Class | 13 - Non Combustible Solids |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2] Appropriate precautions must be taken to avoid exposure.

Table 3: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[2] |

Precautionary Statements:

To mitigate the risks associated with this compound, the following precautionary measures should be strictly adhered to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3]

Experimental Protocols

Given the irritant nature of this compound, all work should be conducted in a controlled laboratory environment with appropriate safety measures in place.

General Handling and Dispensing of Solid Compound

This protocol outlines the safe procedure for handling and weighing solid this compound.

Methodology:

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Pre-tare a suitable, sealable container for the chemical on an analytical balance.

-

-

Dispensing:

-

Inside the chemical fume hood, carefully open the stock container of this compound.

-

Using a clean, designated spatula or scoop, transfer the desired amount of the solid into the pre-tared container. Avoid generating dust.[5]

-

Securely close the stock container and the new container.

-

-

Weighing:

-

Transport the sealed container to the analytical balance.

-

Record the weight. If adjustments are needed, return the sealed container to the fume hood to add or remove material. Do not perform these adjustments on the open balance.[6]

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

-

Remove gloves and wash hands thoroughly with soap and water after handling is complete.[3]

-

Caption: Workflow for the safe handling and dispensing of solid this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Methodology:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed and clearly labeled.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Ensure the storage area is segregated from other hazard classes.

Disposal Methodology:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

-

Do not dispose of down the drain or in regular trash.

References

- 1. CAS 204191-43-5: this compound [cymitquimica.com]

- 2. This compound | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scienceequip.com.au [scienceequip.com.au]

- 6. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

In-Depth Technical Guide on the Stereochemistry of 3-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic β-amino acid, possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-amino-4,4-dimethylpentanoic acid and (S)-3-amino-4,4-dimethylpentanoic acid. The distinct spatial arrangement of the amino group confers unique biological activities to each enantiomer, making stereochemical control paramount in the synthesis and application of this compound, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, resolution, and analytical characterization.

Introduction to the Stereochemistry of this compound

The chirality of this compound originates from the asymmetric carbon atom at the third position (C3) of the pentanoic acid chain. This results in two non-superimposable mirror images, the (R) and (S) enantiomers. The bulky tert-butyl group at the C4 position significantly influences the steric environment around the chiral center, which can be exploited in stereoselective synthetic and resolution strategies. The absolute configuration of the amino group is a critical determinant of the molecule's interaction with chiral biological targets such as enzymes and receptors.

Molecular Structure:

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-4,4-dimethylpentanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction